3-(1-Amino-2-methylpropyl)-N-methylisoxazole-4-carboxamide
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Overview
Description
3-(1-Amino-2-methylpropyl)-N-methylisoxazole-4-carboxamide is a chemical compound with a unique structure that includes an isoxazole ring, an amino group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylpropyl)-N-methylisoxazole-4-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-2-methylpropyl)-N-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted isoxazole derivatives.
Scientific Research Applications
3-(1-Amino-2-methylpropyl)-N-methylisoxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-Amino-2-methylpropyl)-N-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Amino-2-methylpropyl)benzonitrile
- (1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid
- 2-Amino-2-methyl-1,3-propanediol
Uniqueness
3-(1-Amino-2-methylpropyl)-N-methylisoxazole-4-carboxamide is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1334493-21-8 |
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Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-(1-amino-2-methylpropyl)-N-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C9H15N3O2/c1-5(2)7(10)8-6(4-14-12-8)9(13)11-3/h4-5,7H,10H2,1-3H3,(H,11,13) |
InChI Key |
YZWAOQPBRBAMGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NOC=C1C(=O)NC)N |
Origin of Product |
United States |
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